molecular formula C27H29N3O5S B11651506 Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate

Katalognummer: B11651506
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: YORGMTRAWIAQHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps One common approach is to start with the preparation of the benzenesulfonamide intermediate, followed by its coupling with a benzoyl chloride derivative

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-BENZYLBENZENESULFONAMIDE: Shares the benzenesulfonamide group but lacks the piperazine ring and ethyl ester.

    BENZOYL PIPERAZINE: Contains the piperazine ring and benzoyl group but lacks the benzenesulfonamide and ethyl ester.

Uniqueness

ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C27H29N3O5S

Molekulargewicht

507.6 g/mol

IUPAC-Name

ethyl 4-[2-[benzenesulfonyl(benzyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-2-35-27(32)29-19-17-28(18-20-29)26(31)24-15-9-10-16-25(24)30(21-22-11-5-3-6-12-22)36(33,34)23-13-7-4-8-14-23/h3-16H,2,17-21H2,1H3

InChI-Schlüssel

YORGMTRAWIAQHW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.